3-cyclohexylpropyl formate

Beschreibung

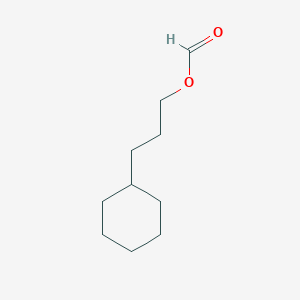

3-Cyclohexylpropyl formate is an ester derivative characterized by a cyclohexyl group attached to a propyl chain, terminating in a formate ester moiety. The cyclohexyl group contributes to steric bulk and lipophilicity, influencing solubility, stability, and interactions in biological systems.

Eigenschaften

CAS-Nummer |

1129-67-5 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

3-cyclohexylpropyl formate |

InChI |

InChI=1S/C10H18O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2 |

InChI-Schlüssel |

JRZIOSDLPFQFBS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCOC=O |

Kanonische SMILES |

C1CCC(CC1)CCCOC=O |

Andere CAS-Nummern |

1129-67-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-cyclohexylpropyl formate can be synthesized through the esterification reaction between cyclohexanol and propyl formate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of cyclohexylpropyl formate may involve continuous esterification processes. The reactants, cyclohexanol and propyl formate, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity cyclohexylpropyl formate.

Analyse Chemischer Reaktionen

Types of Reactions: 3-cyclohexylpropyl formate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, cyclohexylpropyl formate can hydrolyze to form cyclohexanol and propyl formate.

Reduction: Reduction of cyclohexylpropyl formate can yield cyclohexylpropanol.

Oxidation: Oxidation of cyclohexylpropyl formate can lead to the formation of cyclohexylpropanoic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Cyclohexanol and propyl formate.

Reduction: Cyclohexylpropanol.

Oxidation: Cyclohexylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

3-cyclohexylpropyl formate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Investigated for its potential use in biological assays and as a fragrance compound in studies related to olfactory receptors.

Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and scented products.

Wirkmechanismus

The mechanism of action of cyclohexylpropyl formate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, its mechanism of action depends on the specific reaction conditions and the nature of the reactants involved. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of cyclohexanol and propyl formate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ester Derivatives

(a) 3-Cyclohexylpropyl Caffeate

- Structure: The caffeate ester replaces the formate group with caffeic acid, introducing phenolic hydroxyl groups.

- Synthesis: Produced via consecutive enzymatic transesterification from 5-caffeoylquinic acid using chlorogenate hydrolase and Novozyme 435 in ionic liquids (conversion yield: 97.7%) .

- Biological Activity : Exhibits potent antiproliferative effects against tumor cells (IC₅₀ <25 µM for HT-29, HeLa S3, MCF-7, and K562 cells), outperforming caffeic acid and comparable to 5-fluorouracil .

(b) 3-Cyclohexylpropyl Isovalerate

- Structure: Features an isovalerate (3-methylbutanoate) group instead of formate.

- Properties: Larger molecular weight (C₁₄H₂₆O₂ vs.

(c) 2-Cyclohexylethyl Caffeate

Table 1: Key Properties of Cyclohexylpropyl Esters

Phosphonofluoridate Derivatives

(a) 3-Cyclohexylpropyl Ethylphosphonofluoridate

- Structure : Phosphorus-based ester with a fluorine atom and ethyl group.

- Synthesis : Likely involves phosphorylation reactions; CAS 1353011-91-2 .

(b) 3-Cyclohexylpropyl Isopropylphosphonofluoridate

- Structure : Bulkier isopropyl group on phosphorus.

- Impact : Increased steric hindrance may reduce hydrolysis rates compared to ethyl derivatives .

Table 2: Phosphonofluoridate Comparison

Amine and Ether Derivatives

(a) N-[3-(Cyclohexyloxy)propyl]cyclohexanamine

- Structure : Combines cyclohexyl ether and amine groups.

- Properties : Polar functional groups enhance solubility in protic solvents; used as intermediates in drug synthesis .

(b) (Cyclohexylmethyl)(3-methoxypropyl)amine

- Structure : Methoxypropyl chain increases flexibility.

- Applications: Potential surfactant or ligand in catalysis .

Structural and Functional Insights

- Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance lipophilicity but may reduce volatility (e.g., isovalerate vs. formate).

- Functional Groups: Esters: Bioactivity depends on the acid moiety (e.g., caffeate’s phenolic groups vs. formate’s simplicity). Phosphonofluoridates: High toxicity due to phosphorus-fluorine bonds, unlike biologically benign esters.

- Synthesis: Enzymatic methods dominate for bioactive esters (e.g., caffeate), while phosphonofluoridates require hazardous chemical synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexylpropyl formate, and how do reaction conditions influence yield?

- Methodology : Enzymatic catalysis (e.g., Novozyme 435) under mild conditions (40–60°C, non-polar solvents) is highly efficient, achieving yields up to 93.8% for analogous esters. Kinetic studies suggest substrate molar ratios (e.g., 1:2 acid-to-alcohol) and enzyme loading (5–10% w/w) are critical . For chemical synthesis, acid-catalyzed esterification (H₂SO₄, p-toluenesulfonic acid) requires azeotropic removal of water. Monitor progress via FT-IR for ester carbonyl peak emergence (~1740 cm⁻¹) .

- Validation : Replicate protocols with controls (e.g., blank reactions without catalyst) and characterize products via ¹H/¹³C NMR (δ 8.0–8.2 ppm for formate proton; δ 165–170 ppm for carbonyl carbon) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : GC-MS with non-polar capillary columns (e.g., DB-5) and flame ionization detection; compare retention times to commercial standards .

- Structural Confirmation : ¹H/¹³C NMR (CDCl₃ solvent, TMS reference), emphasizing cyclohexyl multiplet signals (δ 1.0–2.5 ppm) and formate ester linkage (δ 4.1–4.3 ppm for CH₂-O-CO) .

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (±0.3% tolerance) .

Q. What stability challenges exist for this compound under varying storage conditions?

- Experimental Design : Accelerated degradation studies (40–80°C, 75% RH) over 4–12 weeks. Monitor via HPLC for hydrolysis byproducts (e.g., formic acid, 3-cyclohexylpropanol). Use Arrhenius modeling to predict shelf life at 25°C .

- Mitigation Strategies : Stabilize with antioxidants (BHT, 0.01% w/w) or store under inert gas (N₂/Ar) in amber glass .

Advanced Research Questions

Q. How do computational models predict the reactivity and solvation behavior of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compute electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation in ionic liquids (e.g., [BMIM][PF₆]) to assess diffusion coefficients and solvent interactions .

Q. What discrepancies exist in reported catalytic efficiencies for this compound synthesis, and how can they be resolved?

- Data Contradiction Analysis :

- Compare turnover frequencies (TOF) across enzymatic vs. chemical catalysts. Enzymes (e.g., Novozyme 435) often show higher enantioselectivity but lower thermal stability than metal catalysts (e.g., ZrO₂-SO₄²⁻) .

- Identify confounding variables: Substrate purity, solvent polarity, and moisture content significantly affect yields. Replicate studies under standardized conditions (e.g., anhydrous toluene, 3Å molecular sieves) .

Q. How can this compound be functionalized for advanced applications (e.g., polymer precursors, drug delivery)?

- Methodological Approaches :

- Radical Polymerization : Initiate with AIBN (1 mol%) in bulk or solution; monitor via GPC for Mn (5–20 kDa) and Đ (<1.5) .

- Prodrug Design : Conjugate with APIs via pH-sensitive linkers; assess release kinetics in simulated physiological buffers (pH 2.0–7.4) .

Data Contradiction and Reproducibility Guidelines

- Replication Protocols : Document all experimental parameters (e.g., stirring speed, solvent grade) to minimize variability .

- Statistical Reporting : Use ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons; report p-values and confidence intervals .

- Ethical Compliance : Obtain institutional approval for studies involving biological assays (e.g., cytotoxicity) and archive raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.